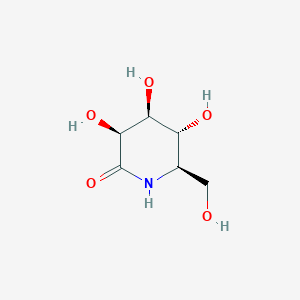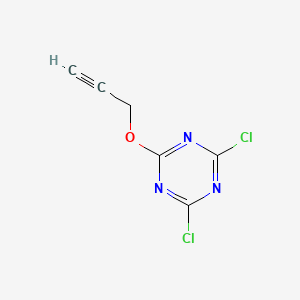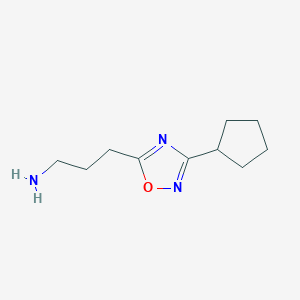
1-Chloro-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluorobut-3-en-2-one is a synthetic organic compound that features a unique combination of a chloro group, difluorobutene, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluorobut-3-en-2-one typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Difluorobutene Chain:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluorobut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluorobut-3-en-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluorobut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, while the chloro and difluorobutene groups may influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluorobut-3-en-2-one: can be compared with other indole derivatives, such as:
Uniqueness
The uniqueness of 1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluorobut-3-en-2-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H10ClF2NO |
|---|---|
Molecular Weight |
257.66 g/mol |
IUPAC Name |
1-chloro-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one |
InChI |
InChI=1S/C12H10ClF2NO/c13-12(14,15)11(17)6-8-16-7-5-9-3-1-2-4-10(9)16/h1-4,6,8H,5,7H2 |
InChI Key |
YKXKVXYFTOPCBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C=CC(=O)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)


![3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11726204.png)
![N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide](/img/structure/B11726207.png)
![(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11726213.png)

![1-{N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide](/img/structure/B11726223.png)
